molecular formula C24H28N2O6 B1257476 19,20-Epoxynovacine

19,20-Epoxynovacine

Cat. No.: B1257476
M. Wt: 440.5 g/mol
InChI Key: RYJBYRAOLAWKPE-BWFDLDMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19,20-Epoxynovacine is a monoterpenoid indole alkaloid isolated from the roots of Strychnos icaja Baillon, a plant traditionally used in Central Africa for preparing poisons and toxic arrows . It belongs to a class of bioactive alkaloids characterized by complex epoxy and hydroxylated structures. The compound was first identified alongside icajine, 19,20 α-epoxy-15-hydroxynovacine, and dimeric alkaloids like bisnordihydrotoxiferine and sungucine . Its structural uniqueness lies in the epoxy bridge at the 19,20 position, which may influence its pharmacological properties, though detailed mechanistic studies remain ongoing .

Properties

Molecular Formula

C24H28N2O6

Molecular Weight

440.5 g/mol

IUPAC Name

(1S,6R,8R,11S,23R,24R,25S)-17,18-dimethoxy-4-methyl-7,10-dioxa-4,14-diazaheptacyclo[12.6.5.01,25.06,8.06,23.011,24.015,20]pentacosa-15,17,19-triene-13,21-dione

InChI

InChI=1S/C24H28N2O6/c1-25-5-4-23-12-6-15(29-2)16(30-3)8-14(12)26-20(28)9-17-21(22(23)26)13(7-18(23)27)24(11-25)19(32-24)10-31-17/h6,8,13,17,19,21-22H,4-5,7,9-11H2,1-3H3/t13-,17+,19-,21+,22+,23-,24+/m1/s1

InChI Key

RYJBYRAOLAWKPE-BWFDLDMASA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]5[C@@H](CC2=O)[C@@]6(C1)[C@H](O6)CO[C@H]5CC(=O)N4C7=CC(=C(C=C37)OC)OC

Canonical SMILES

CN1CCC23C4C5C(CC2=O)C6(C1)C(O6)COC5CC(=O)N4C7=CC(=C(C=C37)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The alkaloid profile of Strychnos icaja includes several compounds structurally or functionally analogous to 19,20-Epoxynovacine. Below is a comparative analysis based on available

Icajine

  • Structural Features: Icajine lacks the epoxy group present in 19,20-Epoxynovacine but shares a core indole alkaloid skeleton.
  • Bioactivity : While both compounds are toxic, icajine’s mechanism is better documented, involving antagonism of glycine receptors in the central nervous system .
  • Occurrence: Found in leaves and roots of Strychnos icaja, but 19,20-Epoxynovacine is predominantly root-specific .

19,20 α-Epoxy-15-Hydroxynovacine

  • Structural Features: Differs from 19,20-Epoxynovacine by an additional hydroxyl group at the C-15 position.
  • Implications: The hydroxyl group may enhance solubility or alter receptor-binding affinity compared to the non-hydroxylated epoxy variant. Pharmacological comparisons are pending .

Bisnordihydrotoxiferine (Dimeric Alkaloid)

  • Structural Features: A symmetric dimeric alkaloid, contrasting with 19,20-Epoxynovacine’s monomeric structure.

Sungucine (Asymmetric Dimeric Alkaloid)

  • Structural Features: An asymmetric dimer with a distinct connectivity pattern compared to bisnordihydrotoxiferine.
  • Functional Contrast: Asymmetric dimers may exhibit selective bioactivity due to varied spatial configurations, unlike the more uniform effects of monomeric alkaloids like 19,20-Epoxynovacine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
19,20-Epoxynovacine
Reactant of Route 2
19,20-Epoxynovacine

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